Cas no 1510204-43-9 (5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one)

5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one structure
1510204-43-9 structure
商品名:5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
CAS番号:1510204-43-9
MF:C7H9BrN2O2
メガワット:233.062560796738
CID:5709794
PubChem ID:80501671

5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

    • AKOS019065856
    • 1510204-43-9
    • 5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
    • EN300-804138
    • 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
    • インチ: 1S/C7H9BrN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2
    • InChIKey: CIZYNOXQZGWDPF-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CN(C1=O)CCO)N

計算された属性

  • せいみつぶんしりょう: 231.98474g/mol
  • どういたいしつりょう: 231.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 66.6Ų

5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-804138-1.0g
5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
1510204-43-9 95%
1.0g
$699.0 2024-05-21
Enamine
EN300-804138-2.5g
5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
1510204-43-9 95%
2.5g
$1370.0 2024-05-21
Enamine
EN300-804138-0.05g
5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
1510204-43-9 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-804138-0.25g
5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
1510204-43-9 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-804138-10.0g
5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
1510204-43-9 95%
10.0g
$3007.0 2024-05-21
Enamine
EN300-804138-0.1g
5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
1510204-43-9 95%
0.1g
$615.0 2024-05-21
Enamine
EN300-804138-0.5g
5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
1510204-43-9 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-804138-5.0g
5-amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
1510204-43-9 95%
5.0g
$2028.0 2024-05-21

5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one 関連文献

5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-oneに関する追加情報

Comprehensive Analysis of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS No. 1510204-43-9)

The compound 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS No. 1510204-43-9) is a specialized heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a brominated pyridinone core and a hydroxyethyl side chain, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its relevance in drug discovery, particularly in targeting enzyme inhibition and modulating biological pathways.

In recent years, the demand for heterocyclic compounds like 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one has surged, driven by advancements in medicinal chemistry. The pyridinone scaffold is known for its versatility in designing kinase inhibitors and antimicrobial agents. This compound's bromo substituent further enhances its reactivity, enabling selective functionalization for tailored applications. Its CAS No. 1510204-43-9 is frequently searched in scientific databases, reflecting its growing importance in R&D.

One of the trending topics in organic synthesis is the development of sustainable methodologies for producing complex intermediates like 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. Green chemistry principles, such as catalytic bromination and solvent-free reactions, are being explored to optimize its synthesis. Additionally, the hydroxyethyl group in this compound offers opportunities for further derivatization, aligning with the industry's focus on molecular diversity and structure-activity relationships.

The pharmaceutical industry is particularly interested in CAS No. 1510204-43-9 due to its potential as a precursor for small-molecule therapeutics. Recent studies highlight its role in designing compounds with anti-inflammatory and anticancer properties. The amino and bromo functional groups provide anchor points for cross-coupling reactions, a hot topic in drug discovery forums. This aligns with frequent search queries like "pyridinone derivatives in medicine" and "brominated heterocycles synthesis."

From an analytical perspective, 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one requires precise characterization techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are commonly used to confirm its structure. Researchers often search for "NMR data of brominated pyridinones" or "spectral analysis of CAS 1510204-43-9," underscoring the need for detailed technical resources. Its stability under various pH conditions is also a subject of investigation, particularly for formulation development.

In agrochemical applications, this compound's heterocyclic framework is explored for designing novel pesticides and herbicides. The bromo moiety can enhance binding affinity to target enzymes in pests, a strategy gaining traction in green agrochemicals research. Queries like "pyridinone-based agrochemicals" and "bromine in crop protection" reflect this intersection of chemistry and agriculture.

Future directions for CAS No. 1510204-43-9 include exploring its electrochemical properties and potential in material science. The rise of organic electronics has spurred interest in functionalized pyridinones as building blocks for conductive polymers. This aligns with broader trends in sustainable materials, a frequently searched topic in scientific and industrial circles.

In summary, 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS No. 1510204-43-9) represents a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its structural features and reactivity make it a focal point for innovation, addressing contemporary challenges in drug development and green chemistry. As research progresses, this molecule is poised to play a pivotal role in advancing molecular design and synthetic methodologies.

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